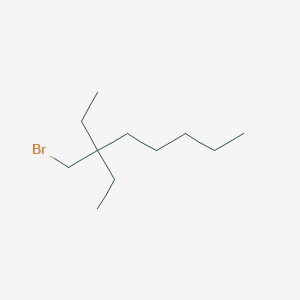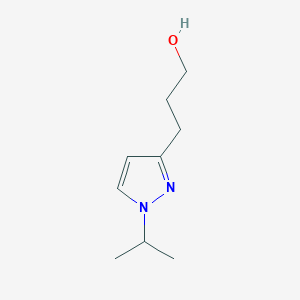
3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol is a chemical compound with the molecular formula C9H16N2O It features a pyrazole ring substituted with an isopropyl group and a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol typically involves the reaction of 1-isopropyl-1H-pyrazole with a suitable propanol derivative. One common method is the nucleophilic substitution reaction where 1-isopropyl-1H-pyrazole reacts with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(1-Isopropyl-1h-pyrazol-3-yl)propanal or 3-(1-Isopropyl-1h-pyrazol-3-yl)propanone.
Reduction: Formation of 3-(1-Isopropyl-1h-pyrazol-3-yl)propane.
Substitution: Formation of 3-(1-Isopropyl-1h-pyrazol-3-yl)propyl halides or amines.
Wissenschaftliche Forschungsanwendungen
3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole ring is known to interact with various biological targets, potentially affecting cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(Pyrrolidin-1-yl)propan-1-ol
- 3-(1H-Pyrazol-1-yl)propan-1-amine
Uniqueness
3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H16N2O |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
3-(1-propan-2-ylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2O/c1-8(2)11-6-5-9(10-11)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
CEYPJLUXUYWOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC(=N1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


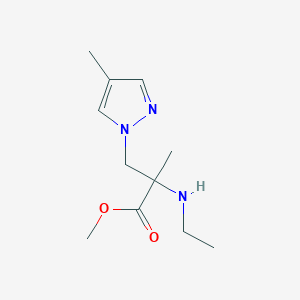
![(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B13629828.png)
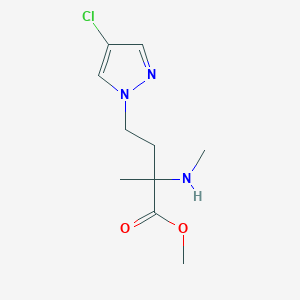
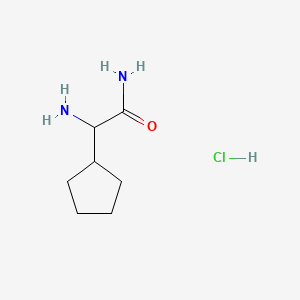

![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)


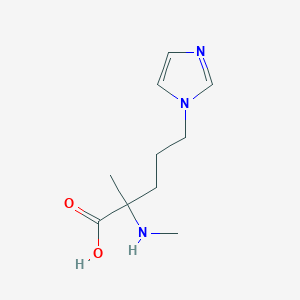
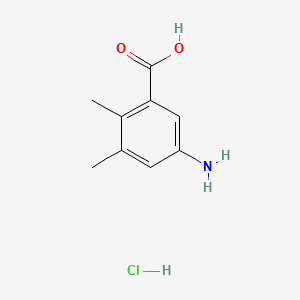
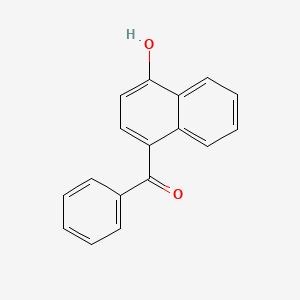
![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)
